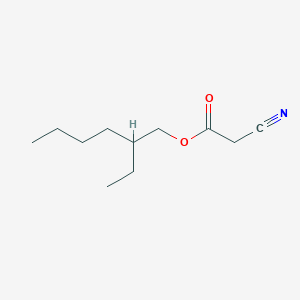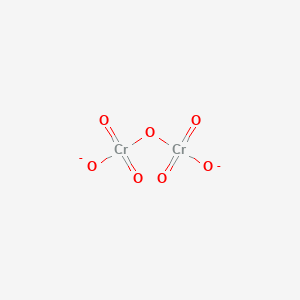
2-乙基己基氰基乙酸酯
描述
2-Ethylhexyl cyanoacetate, also known as Acetic acid, cyano-, 2-ethylhexyl ester, is a chemical compound with the formula C11H19NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-Ethylhexyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-Ethylhexyl cyanoacetate consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, giving it a molecular weight of 197.2741 .
Physical And Chemical Properties Analysis
2-Ethylhexyl cyanoacetate has a molecular weight of 197.27 . It has a refractive index of n20/D 1.438, a boiling point of 150 °C at 11 mmHg, and a density of 0.975 g/mL at 25 °C .
科学研究应用
Life Cycle Assessment (LCA)
2-Ethylhexyl cyanoacetate can be used in Life Cycle Assessments (LCA), a method used to evaluate the environmental impacts of products throughout their life cycle . The LCA methodology includes the extraction of raw materials, the manufacturing of the product, its usage, recycling, etc . The compound can be used in the modeling of the dataset (RREM), which is a part of the LCA .
Synthesis of Highly Substituted Tetrahydroquinolines
2-Ethylhexyl cyanoacetate can be used in the synthesis of highly substituted tetrahydroquinolines . This involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Chemical Synthesis
2-Ethylhexyl cyanoacetate can be used in various areas of chemical synthesis . It can be used as a reagent in the synthesis of other chemicals .
安全和危害
作用机制
Target of Action
2-Ethylhexyl cyanoacetate is a chemical compound with the molecular formula C11H19NO2 Similar compounds like ethyl cyanoacetate have been studied for their interactions with various molecules, such as salicylaldehyde .
Mode of Action
It’s known that cyanoacetate derivatives can undergo various reactions due to the presence of both carbonyl and cyano groups . These compounds can react with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that cyanoacetate derivatives can participate in a variety of condensation and substitution reactions . For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin .
Pharmacokinetics
Its physical properties such as boiling point (150 °c/11 mmhg) and density (0975 g/mL at 25 °C) have been documented .
Result of Action
It’s known that cyanoacetate derivatives can form a variety of heterocyclic compounds through their reactions .
Action Environment
It’s known that the reactions of cyanoacetate derivatives can be influenced by factors such as temperature .
属性
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl cyanoacetate | |
CAS RN |
13361-34-7 | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13361-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-ethylhexyl cyanoacetate in organic solar cells?
A1: 2-ethylhexyl cyanoacetate often acts as an acceptor group in small molecule and polymer donors used in organic solar cells [, , , , ]. It contributes to the molecule's electron-accepting properties, influencing charge separation and transport within the solar cell's active layer.
Q2: How does the structure of 2-ethylhexyl cyanoacetate impact the performance of organic solar cells?
A2: The choice of end-groups in donor molecules significantly affects the morphology and performance of organic solar cells [, ]. For instance, researchers compared the impact of using 2-ethylhexyl cyanoacetate versus N-(2-ethylhexyl)cyanoacetamide as acceptor termini in small molecule donors [, ]. They observed that the 2-ethylhexyl cyanoacetate-based molecule (SAM-72) exhibited better solubility and led to devices with higher power conversion efficiencies and fill factors compared to the N-(2-ethylhexyl)cyanoacetamide-based counterpart (SAM-80).
Q3: Can the performance of organic solar cells be further improved by modifying the structure of donor molecules containing 2-ethylhexyl cyanoacetate?
A3: Yes, asymmetric substitution of end-groups has shown potential in enhancing device performance []. In a study where 2-ethylhexyl cyanoacetate was combined with other acceptor groups like 2-ethylhexyl rhodanine and 1H-indene-1,3(2H)-dione, the asymmetric donor molecule (SM-CA-Reh) demonstrated superior efficiency (16.34%) compared to its symmetric counterparts []. This improvement was attributed to a combination of favorable factors like high fill factor, efficient exciton extraction, and improved charge transport, highlighting the significance of molecular design in optimizing solar cell performance.
Q4: What are the solubility characteristics of small molecules containing 2-ethylhexyl cyanoacetate, and how do they affect device fabrication?
A4: Solubility in organic solvents is crucial for solution-processing techniques used in organic solar cell fabrication [, ]. Studies comparing small molecules with different acceptor side chains, specifically 2-ethylhexyl cyanoacetate (SAM-72) versus N-(2-ethylhexyl)cyanoacetamide (SAM-80), revealed significant differences in solubility [, ]. SAM-72 exhibited better solubility in a wider range of solvents, allowing for more versatile and reproducible device fabrication compared to the more limited solubility of SAM-80.
Q5: How does 2-ethylhexyl cyanoacetate contribute to the optoelectronic properties of conjugated polymers used in organic solar cells?
A5: In conjugated polymers, incorporating 2-ethylhexyl cyanoacetate as an end group can influence the polymer's energy levels and absorption characteristics []. Research has shown that by modifying the end group of conjugated side chains, including utilizing 2-ethylhexyl cyanoacetate, the optical band gap and energy levels of the polymers can be fine-tuned []. This tuning ability is crucial for optimizing the performance of organic solar cells by maximizing light absorption and facilitating efficient charge transfer processes within the device.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)



![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)


